molecular formula C9H8BrFO B13503160 7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran

7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran

Cat. No.: B13503160
M. Wt: 231.06 g/mol
InChI Key: LPAHDXWJZMFDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran is a chemical compound with the molecular formula C9H8BrFO. It is also known by its IUPAC name, 7-bromo-5-fluorochromane . This compound belongs to the class of organic compounds known as chromanes, which are characterized by a benzene ring fused to a tetrahydropyran ring. Chromanes are known for their diverse biological activities and are used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran typically involves the bromination and fluorination of a chromane precursor. One common method involves the reaction of 7-bromo-3,4-dihydro-2H-1-benzopyran with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of derivatives with different halogens or other functional groups.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced compounds.

Scientific Research Applications

7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

7-bromo-5-fluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H8BrFO/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5H,1-3H2

InChI Key

LPAHDXWJZMFDOA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2F)Br)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.